molecular formula C23H25N5O3 B11029110 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}acetamide

Cat. No.: B11029110
M. Wt: 419.5 g/mol
InChI Key: GNWUGDSQKBNJGP-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[2-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines and benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[2-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through cyclization reactions. Subsequent steps involve the introduction of the benzimidazole moiety and the acetylation of the amine group. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[2-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[2-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[2-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)-N-[2-(2-ISOPROPYL-1H-1,3-BENZIMIDAZOL-1-YL)ETHYL]ACETAMIDE apart is its unique combination of benzodiazepine and benzimidazole moieties, which may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-propan-2-ylbenzimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H25N5O3/c1-14(2)21-25-17-9-5-6-10-19(17)28(21)12-11-24-20(29)13-18-23(31)26-16-8-4-3-7-15(16)22(30)27-18/h3-10,14,18H,11-13H2,1-2H3,(H,24,29)(H,26,31)(H,27,30)

InChI Key

GNWUGDSQKBNJGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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